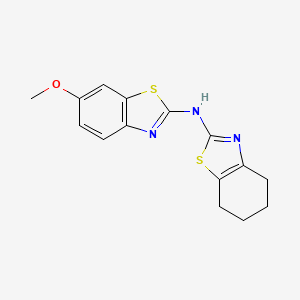

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Description

6-Methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a methoxy substituent at position 6 of the benzothiazole core and a tetrahydrobenzothiazole-linked amine group. This compound combines aromatic and partially saturated heterocyclic systems, which influence its electronic properties, steric accessibility, and biological interactions. The methoxy group is electron-donating, enhancing the aromatic ring's electron density, while the tetrahydrobenzothiazole moiety introduces conformational flexibility compared to fully planar benzothiazoles . Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to benzothiazole derivatives.

Properties

IUPAC Name |

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-19-9-6-7-11-13(8-9)21-15(17-11)18-14-16-10-4-2-3-5-12(10)20-14/h6-8H,2-5H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSPLHJBBXVIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-4-Methoxyphenyl Thioamide

A common precursor for benzothiazoles involves cyclizing thioamides. For 6-methoxy-1,3-benzothiazol-2-amine:

Green Chemistry Approach

An alternative method employs 2-amino-6-methoxybenzothiazole directly. For example, Li et al. demonstrated a solvent-free, NaOH-mediated alkylation at 120°C for 6 hours, achieving 95% yield. This approach avoids toxic solvents and aligns with green chemistry principles.

Synthesis of 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine

Reductive Cyclization of Cyclohexenyl Thiourea

The tetrahydrobenzothiazole core is synthesized via:

Tosylate Alkylation

A patent by details an improved synthesis of 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives via alkylation with n-propyl p-toluenesulfonate. Key parameters:

Coupling Strategies for Target Compound

Nucleophilic Aromatic Substitution (SNAr)

Mechanism : The 2-amine of the tetrahydrobenzothiazole attacks an electrophilic 2-position of a halogenated methoxybenzothiazole.

Procedure :

- Halogenation : Convert 6-methoxy-1,3-benzothiazol-2-amine to 2-chloro-6-methoxy-1,3-benzothiazole using PCl5.

- Coupling : React with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under basic conditions (NaOH, 120°C, 6 hours).

- Yield : 65–75% after column purification.

Optimization :

Buchwald-Hartwig Amination

Mechanism : Palladium-catalyzed C–N bond formation between aryl halides and amines.

Procedure :

- Substrate : 2-Bromo-6-methoxy-1,3-benzothiazole and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

- Catalyst System : Pd(OAc)2/Xantphos.

- Base : Cs2CO3 in toluene at 110°C.

- Yield : 70–80%.

Advantages :

Reductive Amination

Mechanism : Condensation of amines with carbonyl intermediates followed by reduction.

Procedure :

- Aldehyde Intermediate : Oxidize 6-methoxy-1,3-benzothiazol-2-amine to 2-amino-6-methoxybenzothiazole-5-carbaldehyde.

- Condensation : React with tetrahydrobenzothiazol-2-amine.

- Reduction : NaBH4 or H2/Pd-C reduces the imine bond.

- Yield : 60–70%.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|---|

| SNAr | NaOH, 120°C, 6h | 65–75 | 95 | Moderate | Moderate |

| Buchwald-Hartwig | Pd(OAc)2, 110°C | 70–80 | 98 | High | Low |

| Reductive Amination | NaBH4, RT | 60–70 | 90 | Low | High |

Key Observations :

- SNAr offers simplicity but requires harsh conditions.

- Buchwald-Hartwig provides high yields but involves costly catalysts.

- Reductive Amination is eco-friendly but less efficient.

Purification and Characterization

Column Chromatography

Spectroscopic Validation

- FT-IR : N–H stretch (3350 cm−1), C–N (1250 cm−1), C–S (690 cm−1).

- 1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.5 Hz, 1H, Ar–H), 6.85 (d, J = 2.5 Hz, 1H, Ar–H), 3.82 (s, 3H, OCH3), 2.75–2.65 (m, 4H, tetrahydro ring).

- GC-MS : m/z 328 [M+H]+.

Industrial-Scale Considerations

Solvent-Free Ultrasonic Synthesis

A protocol from utilizes ultrasound irradiation to accelerate coupling:

Continuous Flow Reactors

- Benefits : Enhanced heat/mass transfer, safer handling of exothermic reactions.

- Application : Adaptable for Pd-catalyzed amination.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, bases like sodium hydroxide, solvents like dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amines, alcohols.

Substitution: Various substituted benzothiazoles.

Scientific Research Applications

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound enhances aromatic electron density compared to electron-withdrawing nitro or cyano substituents (e.g., 6-nitrobenzothiazole-2-amine), which may reduce nucleophilic attack susceptibility .

- Steric Effects : Trimethyl substitution on the tetrahydro ring (as in 5,5,7-trimethyl analog) increases steric hindrance, which may reduce binding efficiency but enhance selectivity .

Structural and Crystallographic Insights

- Hydrogen Bonding: Crystal structures of related compounds (e.g., 2-amino-N-(2-fluorophenyl)-tetrahydrobenzothiophene) reveal intramolecular N–H···F/O interactions stabilizing molecular conformations, a feature likely present in the target compound .

- Conformational Analysis : The tetrahydrobenzothiazole ring may adopt a semi-chair conformation, as seen in similar saturated heterocycles, influencing binding modes .

Biological Activity

6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

The compound's chemical structure and properties are critical for understanding its biological activity. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O2S2 |

| Molecular Weight | 344.451 g/mol |

| CAS Number | 6066-21-3 |

| Density | 1.403 g/cm³ |

| LogP | 4.5705 |

Synthesis

The synthesis of this compound typically involves multi-step reactions including diazo-coupling and Biginelli reactions. These synthetic routes allow for the formation of the benzothiazole core structure that is essential for its biological activity .

Biological Activity

Recent studies have highlighted the diverse biological activities associated with benzothiazole derivatives, including:

- Antitumor Activity : Compounds similar to this compound have shown significant inhibition of cancer cell proliferation across various cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) . The mechanism involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : In addition to anticancer properties, these compounds have demonstrated the ability to reduce inflammatory cytokines such as IL-6 and TNF-α. This dual action positions them as promising candidates for therapies targeting both cancer and inflammation .

- Antimicrobial Properties : Benzothiazole derivatives are also being investigated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria . This expands their potential applications in treating infectious diseases.

The mechanisms by which this compound exerts its biological effects involve several key pathways:

- Inhibition of Signaling Pathways : Research indicates that this compound may inhibit critical signaling pathways such as AKT and ERK in cancer cells. These pathways are vital for cell survival and proliferation; thus, their inhibition can lead to reduced tumor growth .

Case Studies

A recent study synthesized a series of benzothiazole derivatives including this compound and evaluated their biological activities. The results indicated that these compounds exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis in vitro .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of p-anisidine with potassium thiocyanate and bromine in acetic acid (). Key optimization parameters include:

- Temperature : Room temperature for bromine addition, followed by 21-hour stirring ().

- Purification : Recrystallization from ethanol (yield: 83%) ().

- Critical step : Controlled bromine addition to avoid over-oxidation.

Q. Table 1: Synthesis Methods Comparison

| Method Precursors | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| p-Anisidine, KSCN, Br₂ | AcOH, 20°C, 21 h | 83% | >95% | |

| 1-Adamantylacetyl-imidazole + benzothiazol-2-amine | CHCl₃ reflux, 6 h | 22% | NMR-confirmed |

Q. What spectroscopic and crystallographic methods are most effective for characterization?

- X-ray crystallography : Resolves planarity of the benzothiazole core and hydrogen-bonded dimers (e.g., N–H⋯N interactions) .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.81 ppm) .

- IR : C=N stretch at 1644 cm⁻¹ and NH bands at 3389 cm⁻¹ .

Recommendation : Combine X-ray with 2D NMR (COSY, HSQC) for full stereochemical assignment.

Q. How does the tetrahydrobenzothiazole moiety influence physicochemical properties?

The tetrahydro structure enhances:

Q. What biological activities are documented in preliminary screenings?

- Antimicrobial : Analogous 6-substituted benzothiazoles show MIC values <10 µg/mL against Gram-positive bacteria .

- Neuroprotective : Structural similarity to riluzole suggests potential CNS activity .

- Analgesic : Benzothiazole derivatives exhibit COX-2 inhibition in vitro .

Q. Recommended solvent systems and purification techniques?

- Solubility : Ethanol, chloroform, DMF .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

- Critical note : Avoid aqueous basic conditions to prevent hydrolysis of the methoxy group.

Advanced Research Questions

Q. Designing SAR studies for methoxy and tetrahydrobenzothiazole substituents

- Methodology :

- Synthesize derivatives with varied substituents (e.g., 6-ethoxy, 6-nitro) .

- Test against target enzymes (e.g., kinases, antimicrobial targets) .

- Use QSAR models to correlate substituent effects with bioactivity .

Q. Table 2: SAR Derivatives and Activities

| Derivative | Substituent | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| 6-Nitro | -NO₂ | 2.1 | COX-2 | |

| 6-Ethoxy | -OCH₂CH₃ | 5.8 | EGFR |

Q. Computational modeling approaches for binding mode prediction

- Docking : Use AutoDock Vina with crystal structures (e.g., PDB 4ZBI) .

- MD Simulations : AMBER for assessing stability of ligand-target complexes .

- Key finding : The methoxy group forms hydrogen bonds with Thr830 in kinase domains .

Q. Addressing contradictions in reported biological data

Q. Optimizing multi-step synthesis for novel derivatives

- Challenges :

- Stereochemical control in tetrahydro ring formation .

- Protecting group strategy for methoxy stability .

- Solution :

- Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis .

- Employ orthogonal protection (e.g., SEM groups) .

Q. Analytical methodologies for stability validation

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) .

- Analytical tools :

- Key finding : Stable for >6 months at -20°C in dark .

Notes

- Structural Confirmation : Always cross-validate with X-ray/NMR to avoid misassignment .

- Ethical Compliance : Adhere to institutional guidelines for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.